![molecular formula C18H17N3O5S B2977186 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923370-77-8](/img/structure/B2977186.png)
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as MPOA, is a synthetic compound that has been extensively researched for its potential applications in various fields. MPOA belongs to the family of oxadiazole derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of MPOA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MPOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. MPOA has also been found to inhibit the activity of protein tyrosine phosphatases, which play a key role in signal transduction pathways.
Biochemical and Physiological Effects:
MPOA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MPOA can induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that MPOA can reduce tumor growth in animal models and exhibit herbicidal and insecticidal properties. MPOA has also been found to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPOA is its broad range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of MPOA is its low solubility in water, which can make it difficult to work with in certain experiments. MPOA also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research and development of MPOA. One potential direction is the synthesis of novel MPOA derivatives with improved solubility and bioactivity. Another direction is the development of MPOA-based materials with potential applications in electronics and photonics. Further research is also needed to fully understand the mechanism of action of MPOA and its potential applications in medicine, agriculture, and material science.
Synthesis Methods
The synthesis of MPOA involves the reaction of 4-methoxybenzoyl hydrazide with 5-(chloromethyl)-1,3,4-oxadiazole-2-sulfonate in the presence of a base. The resulting compound is then acetylated with acetic anhydride to yield MPOA. The overall yield of the synthesis is around 50%.
Scientific Research Applications
MPOA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MPOA has been found to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, MPOA has been shown to have herbicidal and insecticidal properties. In material science, MPOA has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOFXQDHWVMSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide |
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